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Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163 Get Quote

An In-Depth Technical Guide to the Theoretical and Computational Analysis of (2-amino-5-
nitrophenyl)methanol

Abstract
(2-Amino-5-nitrophenyl)methanol is a substituted aromatic compound of significant interest

in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, nitro, and

hydroxylmethyl groups on a phenyl ring, makes it a versatile building block for the synthesis of

complex heterocyclic structures and pharmaceutical agents. This guide provides a

comprehensive theoretical and computational exploration of the molecule, detailing its

structural, vibrational, and electronic properties. By integrating Density Functional Theory (DFT)

calculations with established experimental principles, we offer a framework for understanding

and predicting the molecule's behavior, underpinning its application in drug development and

chemical synthesis.

Introduction: The Significance of a Versatile
Synthon
Substituted nitroanilines are a cornerstone of modern organic synthesis. The presence of both

an electron-donating amino group and a powerful electron-withdrawing nitro group creates a

unique electronic environment within the aromatic ring, influencing its reactivity and

spectroscopic characteristics.[1][2] (2-Amino-5-nitrophenyl)methanol, also known as 2-
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amino-5-nitrobenzyl alcohol, adds a hydroxymethyl (-CH₂OH) group to this scaffold, providing

an additional site for chemical modification.

This unique combination of functional groups makes the molecule a valuable intermediate for

synthesizing a range of therapeutic agents, including kinase inhibitors, which are pivotal in

cancer therapy, and novel antimicrobial compounds.[3][4][5] Understanding the molecule's

fundamental properties—from its three-dimensional geometry and vibrational modes to its

electronic frontier orbitals—is crucial for designing efficient synthetic pathways and predicting

its interaction with biological targets.

This guide employs a first-principles computational approach, primarily using Density

Functional Theory (DFT), to elucidate these properties. We will detail the computational

workflows, correlate the theoretical findings with expected experimental data, and provide

actionable protocols for researchers in the field.

Molecular Structure and Synthesis
The foundational step in any analysis is confirming the molecule's structure and understanding

its synthesis.

Molecular Structure
The structure of (2-amino-5-nitrophenyl)methanol is defined by a benzene ring substituted at

positions 1, 2, and 5 with a hydroxymethyl, an amino, and a nitro group, respectively. The

interplay between the electron-donating amino group and the electron-withdrawing nitro group

significantly influences the geometry and electron distribution of the phenyl ring.[1]
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2-amino-5-nitrobenzaldehyde
(Starting Material)

Sodium Borohydride (NaBH₄)
Ethanol (Solvent)

Reduction

Acid Quench (e.g., 2N HCl)
Basification (e.g., Na₂CO₃)
Extraction & Crystallization

(2-amino-5-nitrophenyl)methanol
(Final Product)
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1. Initial Setup

2. DFT Calculation (Gaussian 09/16)

3. Post-Calculation Analysis

Define Initial Molecular
Structure

Geometry Optimization
(B3LYP/6-311++G(d,p))

Vibrational Frequency
Calculation

TD-DFT for Electronic
Excitation (UV-Vis)

Verify True Minimum
(No Imaginary Frequencies)

Analyze Electronic Properties
(HOMO-LUMO, MEP)

Extract Structural Data
(Bond Lengths, Angles) Assign Vibrational Modes (FT-IR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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